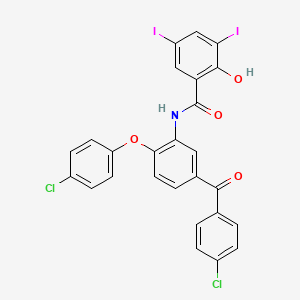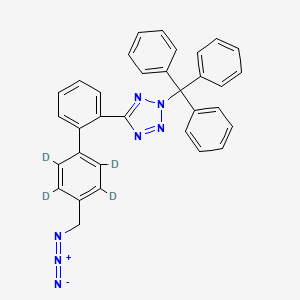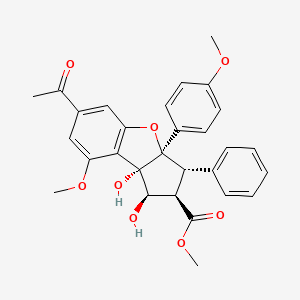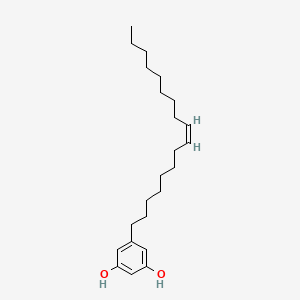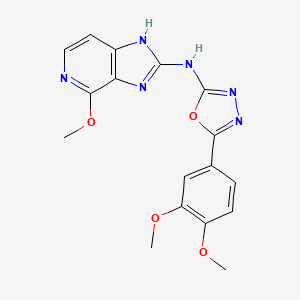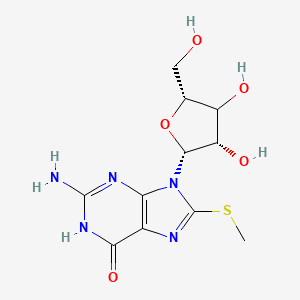
8-(Methylthio)guanosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Methylthio)guanosine is a guanosine analogue, which means it is structurally similar to guanosine, a nucleoside that is a building block of RNA. This compound has garnered interest due to its immunostimulatory activity and potential antiviral effects. It is known to activate Toll-like receptor 7, which plays a crucial role in the immune response .
Métodos De Preparación
The synthesis of 8-(Methylthio)guanosine typically involves the alkylation of guanosine at the 8-position with a methylthio group. This can be achieved through the reaction of guanosine with methylthiolating agents under specific conditions. Industrial production methods often involve the use of high-performance liquid chromatography (HPLC) for purification and separation .
Análisis De Reacciones Químicas
8-(Methylthio)guanosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of guanosine without the methylthio group.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions but often include modified nucleosides .
Aplicaciones Científicas De Investigación
8-(Methylthio)guanosine has several scientific research applications:
Chemistry: It is used as a model compound to study nucleoside analogs and their reactivity.
Biology: Its immunostimulatory properties make it valuable in research related to immune response and antiviral activity.
Medicine: It has potential therapeutic applications due to its ability to induce type I interferons, which have antiviral effects.
Industry: It is used in the development of antiviral drugs and as a research tool in molecular biology.
Mecanismo De Acción
The mechanism of action of 8-(Methylthio)guanosine involves the activation of Toll-like receptor 7. This activation leads to the induction of type I interferons, which play a key role in the antiviral immune response. The compound interacts with the receptor, triggering a signaling cascade that results in the production of these interferons .
Comparación Con Compuestos Similares
8-(Methylthio)guanosine is unique due to its specific methylthio modification at the 8-position. Similar compounds include:
8-Thioguanosine: Another guanosine analogue with a sulfur atom at the 8-position, known for its reactivity with reactive oxygen species.
8-Methoxyguanosine: A guanosine analogue with a methoxy group at the 8-position, used in studies of RNA stability.
8-Benzyloxyguanosine: A guanosine analogue with a benzyloxy group at the 8-position, also used in RNA research.
These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C11H15N5O5S |
|---|---|
Peso molecular |
329.34 g/mol |
Nombre IUPAC |
2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methylsulfanyl-1H-purin-6-one |
InChI |
InChI=1S/C11H15N5O5S/c1-22-11-13-4-7(14-10(12)15-8(4)20)16(11)9-6(19)5(18)3(2-17)21-9/h3,5-6,9,17-19H,2H2,1H3,(H3,12,14,15,20)/t3-,5?,6+,9-/m1/s1 |
Clave InChI |
VEABMYFEYLXTSD-DTUHVUQASA-N |
SMILES isomérico |
CSC1=NC2=C(N1[C@H]3[C@H](C([C@H](O3)CO)O)O)N=C(NC2=O)N |
SMILES canónico |
CSC1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-amino-1-[(2R,3S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B15140584.png)

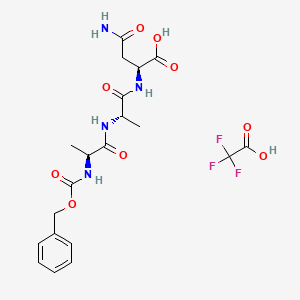
![[Ala9,10, Lys11,12] Glycogen Synthase (1-12)](/img/structure/B15140598.png)
